molecular formula C15H13ClFNO2 B4503804 4-chloro-N-(3-ethoxyphenyl)-2-fluorobenzamide

4-chloro-N-(3-ethoxyphenyl)-2-fluorobenzamide

Cat. No.: B4503804
M. Wt: 293.72 g/mol
InChI Key: QMGAMVDFGHVWFH-UHFFFAOYSA-N
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Description

4-chloro-N-(3-ethoxyphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C15H13ClFNO2 and its molecular weight is 293.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0618845 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Non-Linear Optical Properties and Drug Development

A study by Murthy et al. (2017) explored the synthesis, characterization, and reactivity study of a heterocycle-based molecule, highlighting its role in non-linear optics and potential as a lead compound for anti-cancer drug development. The molecule's stability, hyper-conjugative interactions, and charge delocalization were analyzed, along with its first hyperpolarizability, indicating its significance in non-linear optical applications. Additionally, the compound's docking with human alpha9 nicotinic acetylcholine receptor antagonist suggests its potential in anti-cancerous drug development (Murthy et al., 2017).

Corrosion Inhibition

Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidine derivatives, including a study on their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. The research demonstrated the compounds' adsorption on the surface of carbon steel, following Langmuir adsorption isotherm, and indicated that such compounds are primarily effective in the cathodic region, suggesting their utility in protecting materials from corrosion (Fouda et al., 2020).

Molecular Structure and Intermolecular Interactions

Karabulut et al. (2014) synthesized and characterized N-3-hydroxyphenyl-4-methoxybenzamide, focusing on its molecular structure and the influence of intermolecular interactions on molecular geometry. The study provided insights into the compound's crystal packing and dimerization effects on its dihedral angles and rotational conformations, contributing to the understanding of molecular interactions in similar compounds (Karabulut et al., 2014).

Anticonvulsant Agents and Pharmacological Evaluation

A novel series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were designed, synthesized, and evaluated by Faizi et al. (2017) for their anticonvulsant activities. These compounds were found to have essential functional groups for binding to benzodiazepine receptors, with some showing considerable anticonvulsant activity, highlighting their potential in developing new pharmacological treatments (Faizi et al., 2017).

Properties

IUPAC Name

4-chloro-N-(3-ethoxyphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-2-20-12-5-3-4-11(9-12)18-15(19)13-7-6-10(16)8-14(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGAMVDFGHVWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.